molecular formula C11H14N4O2S B2833394 2-Methyl-7-(methylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine CAS No. 1797204-04-6

2-Methyl-7-(methylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine

Cat. No. B2833394
CAS RN: 1797204-04-6
M. Wt: 266.32
InChI Key: PUGIBACIVKBKJJ-UHFFFAOYSA-N
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Description

Pyrimidine derivatives, such as the one you mentioned, are a class of compounds that have shown a wide range of biological activities . They are part of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a six-membered ring with two nitrogen atoms. The exact structure of “2-Methyl-7-(methylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine” would include additional rings and functional groups attached to this basic structure .

Scientific Research Applications

Serotonin 5-HT6 Receptor Antagonists

Research has explored derivatives of the specified compound for their potential as serotonin 5-HT6 receptor antagonists. One study synthesized new compounds within this class and evaluated their antagonist activity. The study found that certain modifications, such as the introduction of amino groups and adjustments in substituents, could significantly influence activity levels. The exploration of structure-activity relationships revealed that certain derivatives showed promising activity at picomolar levels, supporting the use of pharmacophore models for discovering new effective 5-HT6 antagonists (Ivachtchenko, Golovina, Kadieva, Kysil, & Mitkin, 2013).

Antimicrobial Applications

Another area of research involves the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives with phenylsulfonyl moiety and their evaluation for antimicrobial properties. A study demonstrated that these derivatives, through a one-pot reaction strategy, could exhibit significant antimicrobial activity. This suggests a potential avenue for developing new antimicrobial agents based on modifications of the pyrazolo[1,5-a]pyrimidine scaffold (Alsaedi, Farghaly, & Shaaban, 2019).

Synthesis and Evaluation of Derivatives

Further research has focused on the synthesis of derivatives incorporating the pyrazolo[1,5-a]pyrimidine ring system for various applications, including the study of their structure-activity relationships as serotonin 5-HT6 receptor antagonists. The findings from these studies contribute to the understanding of how structural changes to the compound can impact its biological activity, which is crucial for the design of new therapeutic agents (Ivachtchenko et al., 2011).

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary widely depending on their structure and the target they interact with. Some pyrimidine derivatives have shown antiviral, antimicrobial, anti-inflammatory, and anticancer activities .

properties

IUPAC Name

4-methyl-11-methylsulfonyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S/c1-8-5-11-12-6-9-7-14(18(2,16)17)4-3-10(9)15(11)13-8/h5-6H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGIBACIVKBKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)S(=O)(=O)C)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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